Bumetanida

Descripción general

Descripción

Bumetanide is a member of the class of benzoic acids and is used as a diuretic for the treatment of edema associated with congestive heart failure, hepatic and renal disease . It belongs to a group of medicines called loop diuretics or “water pills” and is given to help treat fluid retention (edema) and swelling caused by various medical conditions .

Synthesis Analysis

The synthesis of Bumetanide involves cocrystallization with 4-aminobenzoic acid. This process is performed both by wet and dry grinding. The cocrystal formation was investigated with a wide range of techniques, including solid-state NMR, IR, XRD, microscopy, and thermal analysis .

Molecular Structure Analysis

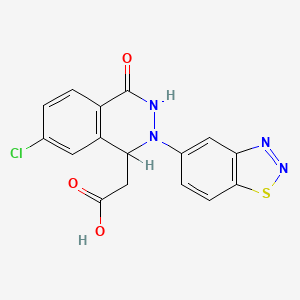

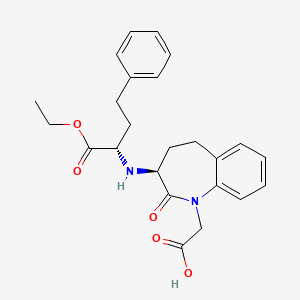

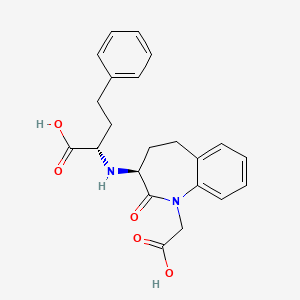

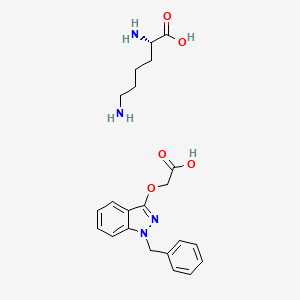

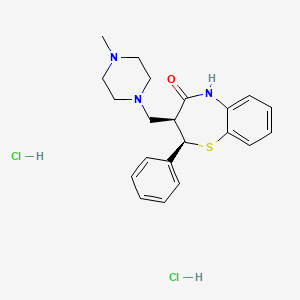

Bumetanide is a member of the class of benzoic acids that is 4-phenoxybenzoic acid in which the hydrogens ortho to the phenoxy group are substituted by butylamino and sulfamoyl groups . The crystal structure of Bumetanide has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .

Chemical Reactions Analysis

Bumetanide is a potent diuretic. Its concentration in urine after therapeutic doses is in the low ng/mL range. A procedure using reversed-phase HPLC with fluorescence detection is described .

Physical And Chemical Properties Analysis

Bumetanide has a molecular formula of C17H20N2O5S and a molecular weight of 364.4 g/mol . It is a sulfonamide, an amino acid, and a member of benzoic acids .

Aplicaciones Científicas De Investigación

Trastornos del espectro autista (TEA)

Se ha encontrado que la bumetanida atenúa la gravedad de los trastornos del espectro autista (TEA) y muchos trastornos neuro-desarrollo o neurodegenerativos en modelos animales y ensayos clínicos . Se cree que el antagonista específico del cotransportador NKCC1, la this compound, desafía la eficacia terapéutica de la this compound debido a su expresión generalizada en muchos tipos de células en todo el cuerpo .

Trastornos del neurodesarrollo

Se ha demostrado que la this compound restaura los bajos niveles de cloruro y la inhibición GABAérgica, atenuando así la gravedad de varios trastornos del neurodesarrollo . Esto se logra a través del antagonismo del cotransportador NKCC1 .

Trastornos neurodegenerativos

Se ha encontrado que la this compound atenúa las características fisiológicas y conductuales de la enfermedad de Alzheimer (EA) en ratones . El uso de this compound en personas mayores de 65 años reduce la incidencia de EA entre un 30 y un 70%, lo que sugiere que la this compound podría ser un agente prometedor para tratar el TEA .

Enfermedad de Alzheimer (EA)

La this compound se ha identificado como un posible agente terapéutico para la enfermedad de Alzheimer . Se ha descubierto que revierte las firmas cerebrales transcriptomicas de APOE4 y mejora los déficits de memoria en modelos animales de EA de APOE4 . Los datos de registros de salud electrónicos revelaron que los pacientes expuestos a this compound tienen incidencias más bajas de EA entre un 35% y un 70% .

Tratamiento de la hipertensión y el edema

La this compound es un diurético de asa que inhibe la isoforma del cotransportador renal Na + -K + -2Cl −, NKCC2, para el tratamiento de la hipertensión y el edema en enfermedades cardiovasculares, hepáticas y renales .

Despolarización mediada por GABAérgica

En el cerebro, se ha propuesto que la this compound antagoniza la isoforma NKCC1 que media la absorción celular de iones cloruro. El bloqueo neuronal de NKCC1 conduce a una disminución del cloruro intracelular y, por lo tanto, promueve la hiperpolarización mediada por el receptor GABAérgico, lo que puede mejorar las condiciones de la enfermedad asociadas con la despolarización mediada por GABAérgica .

Mecanismo De Acción

Target of Action

Bumetanide primarily targets the sodium-potassium ATPase pump and renal cAMP . It also interacts with the NKCC1 isoform which mediates cellular uptake of chloride ions . These targets play a crucial role in maintaining the electrolyte balance in the body .

Mode of Action

Bumetanide interferes with renal cAMP and inhibits the sodium-potassium ATPase pump . It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule . This results in the excretion of sodium, chloride, and water, leading to diuresis .

Biochemical Pathways

Bumetanide affects several biochemical pathways. It has been suggested that it impacts the GABAergic transmission , circadian entrainment , and morphine addiction pathways . By inhibiting NKCC1, it leads to a decrease in intracellular chloride and thus promotes GABAergic receptor-mediated hyperpolarization .

Pharmacokinetics

Bumetanide has more predictable pharmacokinetic properties compared to other diuretics like furosemide . It is almost completely bioavailable (~80%) . It is metabolized in the liver and has an elimination half-life of approximately 0.8 hours . The drug is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Bumetanide’s action result in the excretion of sodium, chloride, and water, leading to diuresis . This helps in treating conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome . In the brain, Bumetanide has been proposed to antagonize the NKCC1 isoform, which may ameliorate disease conditions associated with GABAergic-mediated depolarization .

Action Environment

The action, efficacy, and stability of Bumetanide can be influenced by various environmental factors. It’s worth noting that like all medications, Bumetanide’s effectiveness can be influenced by a variety of factors including the patient’s overall health, presence of other diseases, and interactions with other medications .

Safety and Hazards

Bumetanide can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c1-2-3-9-19-14-10-12(17(20)21)11-15(25(18,22)23)16(14)24-13-7-5-4-6-8-13/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEIEVLCKWDQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022699 | |

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>54.7 [ug/mL] (The mean of the results at pH 7.4), >20 mg/mL (in base), 2.57e-02 g/L | |

| Record name | SID855675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Bumetanide interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. Bumetanide appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This results in excretion of sodium, chloride, and water and, hence, diuresis. | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

28395-03-1 | |

| Record name | Bumetanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28395-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bumetanide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028395031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | bumetanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bumetanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bumetanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUMETANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y2S3XUQ5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230-231, 230 - 231 °C | |

| Record name | Bumetanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bumetanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015024 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)

![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)